(E)-ethyl 4-(2-cyano-3-((4-methoxybenzyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate
Description
The compound "(E)-ethyl 4-(2-cyano-3-((4-methoxybenzyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate" is a piperazine-based derivative characterized by a conjugated enone system, a cyano group, and a 4-methoxybenzylamino substituent. Its E-configuration at the propen-1-yl moiety ensures spatial orientation critical for interactions in biological or catalytic systems. The piperazine ring provides structural rigidity and hydrogen-bonding capabilities, while the ethyl carboxylate group enhances solubility in organic solvents. This compound likely shares synthetic pathways with other piperazine derivatives, such as those involving condensation reactions or nucleophilic substitutions .
Properties
IUPAC Name |
ethyl 4-[(E)-2-cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-3-27-19(25)23-10-8-22(9-11-23)14-16(12-20)18(24)21-13-15-4-6-17(26-2)7-5-15/h4-7,14H,3,8-11,13H2,1-2H3,(H,21,24)/b16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWPSZCQWKCNJX-JQIJEIRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 4-(2-cyano-3-((4-methoxybenzyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.36 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds with piperazine moieties can inhibit the proliferation of cancer cells. For instance, derivatives containing piperazine have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate and breast cancer cells .
- Telomerase Inhibition : Some derivatives have demonstrated potent inhibitory activity against telomerase, an enzyme often overexpressed in cancer cells. This inhibition can lead to reduced cell viability and proliferation in telomerase-positive tumors .
- Interaction with Biological Targets : The presence of the cyano group and methoxybenzyl substituents may enhance the compound's ability to interact with specific biological targets, potentially leading to increased efficacy against certain cancers .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in determining its biological activity:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related piperazine derivative on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against HeLa and HepG2 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Telomerase Inhibition
Another investigation focused on the telomerase inhibitory properties of compounds similar to this compound. The study found that these compounds could significantly reduce telomerase activity in prostate cancer cells, correlating with decreased cell viability and increased apoptosis rates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest analogs differ in substituent placement and functional groups:
Key Observations :
- Electronic Effects: The cyano group in the target compound introduces strong electron-withdrawing characteristics, enhancing electrophilicity at the α,β-unsaturated carbonyl system compared to analogs with carboxamides or simple esters .
- Stereoelectronic Interactions : The 4-methoxybenzyl group in the target compound facilitates para-directed hydrogen bonding and resonance stabilization, contrasting with ortho-substituted analogs (e.g., ), where steric hindrance may limit binding efficiency.
Computational and Experimental Comparison Methods
- Graph-Based Structural Alignment: Tools like SIMCOMP (used in KEGG’s reaction classification) align atom-bond graphs to identify maximal common substructures . For the target compound, this method would highlight shared piperazine and enone motifs with analogs but distinguish cyano and methoxybenzyl groups.
- Tanimoto Coefficients : Binary fingerprint analysis (e.g., using MACCS keys) would yield moderate similarity (Tanimoto coefficient ~0.6–0.7) with compounds like due to shared piperazine and aromatic systems, but lower similarity (~0.4–0.5) with carboxamide derivatives .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (MW ~430 g/mol) is heavier than (MW ~375 g/mol) and (MW ~310 g/mol) due to the cyano and methoxybenzyl groups. Its calculated logP (~2.5) suggests moderate lipophilicity, comparable to (logP ~3.0) but higher than (logP ~1.8) .
- Crystallography : The E-configuration and chair conformation of the piperazine ring (observed in ) are critical for packing efficiency and intermolecular interactions (e.g., C–H···O bonds), which influence solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
